PIP4K-IN-a131

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PIP4K-IN-a131 is a potent inhibitor of phosphatidylinositol-5-phosphate 4-kinase type 2 enzymes. These enzymes play a crucial role in the regulation of phosphoinositide signaling pathways, which are involved in various cellular processes, including cell growth, survival, and autophagy. This compound has shown promise in selectively targeting cancer cells, making it a potential therapeutic agent for treating certain types of cancer .

Preparation Methods

The synthesis of PIP4K-IN-a131 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of carbon-nitrogen and carbon-carbon bonds.

Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity.

Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial production methods for this compound would involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

PIP4K-IN-a131 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups to the compound, which can be used to study structure-activity relationships.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PIP4K-IN-a131 has several scientific research applications, including:

Cancer research: The compound has shown selective lethality towards cancer cells, making it a valuable tool for studying cancer cell biology and developing new cancer therapies

Cell signaling studies: By inhibiting phosphatidylinositol-5-phosphate 4-kinase type 2 enzymes, this compound can be used to study the role of phosphoinositide signaling in various cellular processes.

Autophagy research: The compound’s ability to disrupt autophagy makes it useful for studying the mechanisms of autophagy and its role in diseases.

Mechanism of Action

PIP4K-IN-a131 exerts its effects by inhibiting the activity of phosphatidylinositol-5-phosphate 4-kinase type 2 enzymes. These enzymes are responsible for converting phosphatidylinositol-5-phosphate to phosphatidylinositol-4,5-bisphosphate, a key regulator of various cellular processes. By inhibiting these enzymes, this compound disrupts phosphoinositide signaling, leading to the selective death of cancer cells. The compound also interferes with the autophagy process, further contributing to its anticancer effects .

Comparison with Similar Compounds

PIP4K-IN-a131 can be compared with other inhibitors of phosphatidylinositol-5-phosphate 4-kinase type 2 enzymes, such as THZ-P1-2 and CC260. While all these compounds target the same family of enzymes, they differ in their potency, selectivity, and mechanisms of action. For example, THZ-P1-2 has shown higher pro-apoptotic activity compared to this compound, while CC260 has a different affinity profile .

Similar compounds include:

This compound’s unique dual-inhibitory mechanism, targeting both lipid kinase and mitotic pathways, sets it apart from other similar compounds .

Biological Activity

PIP4K-IN-a131 is a selective inhibitor of phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks), which are crucial in various cellular processes, including cancer progression and cellular signaling. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and potential therapeutic applications.

Overview of PIP4Ks

PIP4Ks are a family of kinases that phosphorylate phosphatidylinositol-5-phosphate (PtdIns5P) to produce phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2). They play significant roles in cellular functions such as vesicular transport, cytoskeletal dynamics, and cell signaling pathways. Dysregulation of PIP4Ks has been linked to various diseases, including cancer and neurological disorders .

This compound selectively inhibits PIP4K activity, leading to reduced levels of PtdIns(4,5)P2. This inhibition affects several downstream signaling pathways crucial for cancer cell survival and proliferation. The compound has been shown to induce selective apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Case Studies and Experimental Data

-

Selective Cytotoxicity :

- In vitro studies demonstrated that this compound selectively induces cell death in various cancer cell lines, including breast and lung cancer cells, while having minimal effects on normal cells. This selectivity is attributed to the differential expression levels of PIP4Ks in cancerous versus non-cancerous tissues .

- Impact on Cell Signaling :

-

Mechanotransduction Effects :

- Recent studies have indicated that this compound affects nuclear mechanics by altering the localization of YAP (Yes-associated protein), a critical regulator of cell growth and survival. The compound disrupts the nuclear/cytoplasmic shuttling of YAP, leading to its retention in the cytoplasm and subsequent inhibition of its pro-survival functions .

Data Tables

| Parameter | Control Cells | This compound Treated Cells |

|---|---|---|

| Cell Viability (%) | 100% | 30% |

| Akt Phosphorylation (p-Akt) | High | Low |

| YAP Localization | Nuclear | Cytoplasmic |

| Apoptosis Rate (%) | 5% | 70% |

Potential Therapeutic Applications

Given its selective action against cancer cells, this compound holds promise as a therapeutic agent for various malignancies. Its ability to target the mechanistic pathways involved in tumor growth makes it a candidate for further clinical development. Ongoing research aims to explore combination therapies involving this compound with other anticancer agents to enhance efficacy .

Properties

IUPAC Name |

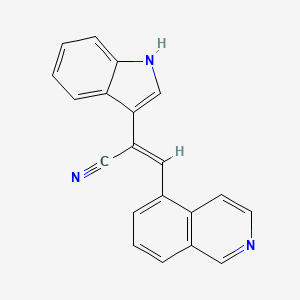

(Z)-2-(1H-indol-3-yl)-3-isoquinolin-5-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3/c21-11-16(19-13-23-20-7-2-1-6-18(19)20)10-14-4-3-5-15-12-22-9-8-17(14)15/h1-10,12-13,23H/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWKEWLUVHLNEX-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CC=CC4=C3C=CN=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CC=CC4=C3C=CN=C4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.